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Compound of Interest

2-Hydroxy-3',4',5"-
Compound Name:
trifluoroacetophenone

Cat. No.: B13719951

Get Quote

\

Technical Monograph: 2-Hydroxy-3',4',5'-
trifluoroacetophenone
Identification, Synthesis, and Pharmaceutical

Applications
Chemical Identity & Nomenclature

2-Hydroxy-3',4',5'-trifluoroacetophenone is a specialized fluorinated building block used
primarily in the synthesis of bioactive heterocyclic compounds (e.g., imidazoles, thiazoles) and
kinase inhibitors. Due to its status as a specialized research intermediate, it is often indexed by
its MDL number rather than a widely publicized CAS number in general catalogs.
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Parameter

Detail

Common Name

2-Hydroxy-3',4',5'-trifluoroacetophenone

IUPAC Name 2-hydroxy-1-(3,4,5-trifluorophenyl)ethanone
CAS Number Not Widely Assigned (See Note 1)

MDL Number MFCD31567234

Parent CAS 220141-73-1 (Refers to the non-hydroxylated

parent: 3',4',5'-Trifluoroacetophenone)

C
H
Molecular Formula .
O
Molecular Weight 190.12 g/mol
SMILES 0=C(CO)C1=CC(F)=C(F)C(F)=C1

Structural Class

-Hydroxy Ketone (Phenacyl Alcohol)

Note 1: While the specific CAS for the

-hydroxy derivative is not listed in standard public registries (PubChem/Common

Chemistry), the compound is definitively identified in chemical supply chains by
MDL MFCD31567234. Researchers should reference the parent ketone (CAS
220141-73-1) or the precursor acid (CAS 121602-93-5) for regulatory filing

purposes.

Synthesis & Manufacturing Protocols
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The synthesis of 2-Hydroxy-3',4',5'-trifluoroacetophenone requires a precise, multi-step
protocol starting from 3,4,5-trifluorobenzoic acid. The following workflow ensures high
regioselectivity and minimizes defluorination side reactions.

2.1. Retrosynthetic Analysis

The target molecule is constructed via the functionalization of the acetyl side chain of the
parent acetophenone.

e Step 1: Construction of the acetophenone core (Friedel-Crafts or Grignard).
o Step 2:
-Halogenation (Activation).

o Step 3: Hydrolysis (Substitution).

2.2. Step-by-Step Synthesis Protocol

Phase 1: Synthesis of Parent Ketone (3',4',5'-Trifluoroacetophenone)
e Precursor: 3,4,5-Trifluorobenzoic acid (CAS 121602-93-5).[1][2]
e Reagents: Thionyl chloride (

), Diethyl malonate,
, Acid hydrolysis.

e Mechanism:

o Convert acid to acid chloride using

o Acylate diethyl ethoxymagnesiumalonate (Bowman-Cason variation).

o Decarboxylate under acidic conditions to yield 3',4',5'-trifluoroacetophenone (CAS 220141-
73-1).
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Phase 2:

-Bromination

» Reagents: Bromine (

) or Phenyltrimethylammonium tribromide (PTAB), Acetic Acid.

e Protocol:
o Dissolve 3',4',5'-trifluoroacetophenone in glacial acetic acid.
o Add

dropwise at 0°C to prevent poly-bromination.

o Critical Control Point: Monitor via TLC/HPLC to ensure mono-bromination. Over-
bromination leads to the

-dibromo impurity.
o Isolate 2-Bromo-1-(3,4,5-trifluorophenyl)ethanone.
Phase 3: Hydrolysis to

-Hydroxy Ketone

e Reagents: Sodium Formate, Ethanol/Water, Reflux.
e Protocol:
o Suspend the

-bromo intermediate in 80% Ethanol.

o Add 2.5 equivalents of Sodium Formate.

o Reflux for 4-6 hours. (Formate displaces bromide to form the formate ester, which
hydrolyzes in situ).
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o Purification: Evaporate solvent, extract with Ethyl Acetate, and recrystallize from
Hexane/EtOAc.

2.3. Synthesis Pathway Diagram

3,4,5-Trifluorobenzoic Acid
(CAS 121602-93-5)

1. Mg(OEY)2, Diethyl Malonate Br2, ACOH HCOONa, EtOH/H20
lux Acid Chioride 2. H30+, 3,45+ (Selective 2-Bromo-1-(3,4, (Hydrolysis) 2-Hydroxy-3',4',5"trifluoroacetophenone
> (CAS 220141-73-1) (Intermediate) (MDL MFCD31567234)

Click to download full resolution via product page
Figure 1: Synthetic route from commercially available 3,4,5-trifluorobenzoic acid to the target

-hydroxy ketone.[3]

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for drug development, the following self-validating
analytical criteria must be met.

Acceptance .
Test Method o Rationale
Criteria

High purity required to

A HPLC (C18 Column, prevent side-reactions
ssa
Y ACN/Water) in heterocycle
formation.
4.8 ppm (d, Confirms the
o H-NMR (DMSO- _
Identification ), 5.2 ppm (t, -hydroxy motif (
)
) )
Incomplete
Impurity A HPLC/GC (Parent Ketone) bromination/hydrolysis
carryover.
Elimination product
Impurity B HPLC/GC from the bromo-

(Vinyl Ketone)
intermediate.
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Pharmaceutical Applications

This intermediate functions as a "linchpin” scaffold, allowing the introduction of the lipophilic,
metabolically stable 3,4,5-trifluorophenyl moiety into drug candidates.

4.1. Heterocycle Formation
The

-hydroxy ketone motif is a direct precursor to several bioactive heterocycles:

¢ Imidazoles: Condensation with formamidine (Marckwald synthesis type).
o Oxazoles: Cyclization with nitriles under acid catalysis.

e Quinoxalines: Reaction with 1,2-diamines.

4.2. Drug Development Context

The 3,4,5-trifluorophenyl group acts as a bioisostere for other halogenated phenyls but offers
unique properties:

o Metabolic Stability: The fluorine atoms block P450 oxidative metabolism at the 3, 4, and 5
positions.

o Lipophilicity: Increases

, enhancing membrane permeability.

» Electronic Effects: The strong electron-withdrawing nature modulates the pKa of neighboring
amines or heterocycles, influencing binding affinity.

4.3. Application Workflow
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2-Hydroxy-3',4',5'-trifluoroacetophenone

Derivatjzation Pathway

Oxidation Cyclization Asymmetric Reduction
(to Glyoxal) (with Amidines/Thioamides) (to 1,2-Diol)

+ Formamidine |+ Thioamide

Trifluorophenyl-Imidazoles Trifluorophenyl-Thiazoles Chiral Diols
(Kinase Inhibitors) (Antimicrobials) (Ligands/Auxiliaries)

Click to download full resolution via product page
Figure 2: Divergent synthesis pathways utilizing the

-hydroxy ketone scaffold.

Safety & Handling

o Hazard Classification: Irritant (Skin/Eye).
o Specific Risk: As an

-functionalized ketone, it may exhibit lachrymatory properties (though less than the bromo-
precursor).

o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the

-hydroxy group to the keto-aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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